molecular formula C6H7NO B1284235 4-Aminophenol-d7 CAS No. 285132-88-9

4-Aminophenol-d7

Cat. No.: B1284235
CAS No.: 285132-88-9
M. Wt: 116.17 g/mol
InChI Key: PLIKAWJENQZMHA-ZZLZVNDKSA-N
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Description

4-Aminophenol-d7 is an isotope-labeled analog of 4-aminophenol. It is a deuterated compound, meaning that it contains deuterium atoms instead of hydrogen atoms. The molecular formula of this compound is D2NC6D4OD, and it has a molecular weight of 116.17 g/mol . This compound is primarily used in scientific research, particularly in isotope dilution mass spectrometry (IDMS) for quantitative analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminophenol-d7 can be synthesized through the deuteration of 4-aminophenol. The process involves the exchange of hydrogen atoms in 4-aminophenol with deuterium atoms. This can be achieved using deuterated reagents and solvents under specific reaction conditions. One common method involves the use of deuterium oxide (D2O) as a solvent and a deuterated acid or base to facilitate the exchange reaction .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete exchange of hydrogen atoms with deuterium. The product is then purified using techniques such as crystallization or chromatography to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

4-Aminophenol-d7 undergoes various chemical reactions similar to its non-deuterated counterpart, 4-aminophenol. These reactions include:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Aminophenol-d7 is similar to that of 4-aminophenol. It acts as a precursor in various biochemical pathways and can undergo enzymatic transformations. The deuterium atoms in this compound provide a unique advantage in tracing these pathways using mass spectrometry. The compound interacts with specific enzymes and receptors, leading to the formation of various metabolites that can be quantitatively analyzed .

Comparison with Similar Compounds

4-Aminophenol-d7 is compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which allows for precise quantitative analysis using mass spectrometry. This property makes it an invaluable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .

Properties

IUPAC Name

N,N,2,3,5,6-hexadeuterio-4-deuteriooxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1D,2D,3D,4D/hD3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIKAWJENQZMHA-ZZLZVNDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584008
Record name 4-(~2~H_2_)Amino(O-~2~H_5_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285132-88-9
Record name 4-(~2~H_2_)Amino(O-~2~H_5_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285132-88-9
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